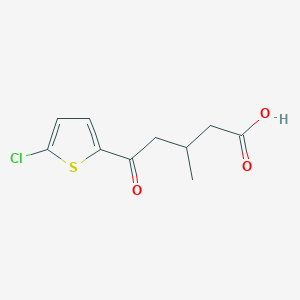

5-(5-Chloro-2-thienyl)-3-methyl-5-oxovaleric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(5-chlorothiophen-2-yl)-3-methyl-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3S/c1-6(5-10(13)14)4-7(12)8-2-3-9(11)15-8/h2-3,6H,4-5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIXMFCURAYYUCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC=C(S1)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374070 | |

| Record name | 5-(5-Chloro-2-thienyl)-3-methyl-5-oxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845781-52-4 | |

| Record name | 5-Chloro-β-methyl-δ-oxo-2-thiophenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845781-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(5-Chloro-2-thienyl)-3-methyl-5-oxovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(5-Chloro-2-thienyl)-3-methyl-5-oxovaleric acid

Abstract

This technical guide provides a comprehensive overview of 5-(5-chloro-2-thienyl)-3-methyl-5-oxovaleric acid, a γ-keto acid incorporating a substituted thiophene ring. While specific research on this exact molecule is limited, this document leverages established principles of organic chemistry and data from structurally analogous compounds to present a detailed profile. This guide covers the compound's physicochemical properties, proposes a robust synthetic route based on the Friedel-Crafts acylation, outlines a complete workflow for its analytical characterization, and explores its potential biological activities by drawing parallels with related thienyl ketone and γ-keto acid derivatives. The methodologies and insights herein are designed to equip researchers with the foundational knowledge required to synthesize, characterize, and investigate the therapeutic potential of this and similar molecules.

Compound Identification and Physicochemical Profile

This compound is a specialty chemical intermediate. Its structure features a five-carbon valeric acid backbone, modified with a methyl group at the C3 position and a 5-chloro-2-thienyl ketone group at the C5 position. The presence of a chiral center at C3 means the compound can exist as a racemic mixture or as individual enantiomers. The combination of a carboxylic acid, a ketone, and a halogenated heterocyclic aromatic ring suggests a molecule with potential for diverse chemical transformations and biological interactions.

A structurally related compound, 5-(5-Chloro-2-thienyl)-5-oxovaleric acid, which lacks the C3-methyl group, has a reported molecular formula of C9H9ClO3S and a molecular weight of 232.69 g/mol [1]. The addition of a methyl group to this parent structure provides the target compound of this guide.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source / Method |

| IUPAC Name | 5-(5-chloro-2-thienyl)-3-methyl-5-oxopentanoic acid | Nomenclature |

| CAS Number | 845781-52-4 | ChemicalBook[2] |

| Molecular Formula | C10H11ClO3S | Calculated |

| Molecular Weight | 246.71 g/mol | Calculated |

| Appearance | White to off-white solid (Predicted) | N/A |

| Solubility | Soluble in organic solvents like DCM, Ethyl Acetate, THF; sparingly soluble in water (Predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

Proposed Synthesis and Mechanistic Rationale

A robust and logical synthetic approach for γ-keto acids such as the title compound is the Friedel-Crafts acylation of an aromatic substrate with a suitable acid anhydride.[3][4] This electrophilic aromatic substitution is a cornerstone of organic synthesis for creating carbon-carbon bonds to an aromatic ring.[3]

Here, we propose the acylation of 2-chlorothiophene with 3-methylglutaric anhydride using a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Scheme: 2-Chlorothiophene + 3-Methylglutaric Anhydride --(AlCl₃)--> this compound

Causality and Experimental Choices:

-

Substrates: 2-chlorothiophene is the electron-rich aromatic component. The chlorine atom is a deactivating but ortho-, para-directing group. However, in thiophene, the substitution pattern is strongly directed to the C2 and C5 positions. As the C2 position is blocked by chlorine, the acylation is overwhelmingly directed to the C5 position. 3-Methylglutaric anhydride serves as the acylating agent, providing the five-carbon backbone of the final product.

-

Catalyst: A strong Lewis acid like AlCl₃ is required to activate the anhydride. It coordinates with one of the carbonyl oxygens, creating a highly electrophilic acylium ion intermediate that is then attacked by the thiophene ring. A stoichiometric amount of the catalyst is often necessary as it complexes with both the anhydride and the final ketone product.[3]

-

Solvent: A non-polar, aprotic solvent such as dichloromethane (DCM) or carbon disulfide (CS₂) is ideal to prevent reaction with the catalyst and to dissolve the reactants.[4]

Step-by-Step Synthesis Protocol

-

Apparatus Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas produced). The entire apparatus must be thoroughly dried to prevent deactivation of the Lewis acid catalyst.

-

Catalyst Suspension: The flask is charged with anhydrous aluminum chloride (1.2 equivalents) and dry dichloromethane under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reactant Addition: A solution of 3-methylglutaric anhydride (1.0 equivalent) in dry dichloromethane is added dropwise to the stirred AlCl₃ suspension at 0 °C.

-

Thiophene Addition: After formation of the acylium ion complex, a solution of 2-chlorothiophene (1.0 equivalent) in dry dichloromethane is added dropwise, maintaining the temperature at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction is carefully quenched by pouring it over crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and separates the organic layer.

-

Extraction & Purification: The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford the pure this compound.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is critical. A multi-technique approach ensures a self-validating system.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique will confirm the presence and connectivity of hydrogen atoms. Expected signals include:

-

A doublet for the methyl group (CH₃) protons.

-

Multiplets for the diastereotopic methylene (CH₂) and methine (CH) protons of the valeric acid chain.

-

Two doublets in the aromatic region corresponding to the two coupled protons on the thiophene ring.

-

A broad singlet for the carboxylic acid (COOH) proton.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will identify all unique carbon atoms. Expected signals include carbons for the methyl, methylene, and methine groups, the carboxylic acid carbonyl, the ketone carbonyl, and the four distinct carbons of the 5-chlorothienyl ring.

-

FTIR (Fourier-Transform Infrared Spectroscopy): This identifies functional groups. Key expected absorbances include:

-

A broad peak around 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid.

-

A sharp, strong peak around 1700-1720 cm⁻¹ for the C=O stretch of the carboxylic acid.

-

A sharp, strong peak around 1660-1680 cm⁻¹ for the C=O stretch of the aryl ketone.

-

-

MS (Mass Spectrometry): This confirms the molecular weight. The mass spectrum should show a molecular ion peak (M⁺) at m/z 246 and an M+2 peak at m/z 248 with an approximate 3:1 intensity ratio, which is characteristic of the presence of a single chlorine atom.

Chromatographic Analysis

-

HPLC (High-Performance Liquid Chromatography): Using a suitable reversed-phase column (e.g., C18) and a mobile phase (e.g., acetonitrile/water with 0.1% formic acid), HPLC can be used to determine the purity of the final product. A single sharp peak would indicate a high degree of purity.

Potential Biological Activity and Applications

While no specific biological activities have been reported for this compound, the structural motifs present—specifically the thienyl ketone and γ-keto acid moieties—are found in numerous compounds with significant pharmacological properties.

-

Thiophene Derivatives: The thiophene ring is a well-known pharmacophore present in a wide array of therapeutic agents. Thiophene-containing molecules have demonstrated broad biological activities, including antimicrobial, anti-inflammatory, antiviral, and cytotoxic effects.[5] The incorporation of a halogen, such as chlorine, can often enhance the lipophilicity and metabolic stability of a drug candidate, potentially improving its activity.

-

γ-Keto Acids and Lactones: γ-keto acids are valuable precursors in pharmaceutical synthesis.[6] They can be readily converted to chiral γ-lactones through asymmetric hydrogenation.[6][7] Chiral γ-lactones are key structural motifs found in many natural products and bioactive molecules.[6] Furthermore, α,β-unsaturated ketones, which can be derived from keto acids, have shown potent antitumor and antioxidant activities.[8]

Given these precedents, this compound could serve as a valuable scaffold or intermediate for the development of novel therapeutic agents, particularly in areas such as oncology, infectious diseases, and inflammatory conditions. Its carboxylic acid handle provides a convenient point for derivatization to create esters, amides, or other functional groups to modulate its properties and explore structure-activity relationships (SAR).

Safety and Handling

No specific toxicity data is available for this compound. However, as with any laboratory chemical, it should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry place in a tightly sealed container.

General safety data sheets (SDS) for similar chemical classes recommend avoiding strong oxidizing agents.[9][10]

Conclusion and Future Directions

This compound represents a molecule of interest for medicinal chemistry and drug discovery, despite the current lack of specific research. This guide has established its core physicochemical properties and proposed a reliable synthesis and characterization workflow based on fundamental chemical principles. The true potential of this compound lies in its utility as a building block. Future research should focus on the stereoselective synthesis of its enantiomers, derivatization of its carboxylic acid group, and subsequent screening of these new chemical entities in a range of biological assays to uncover potential therapeutic applications. The structural alerts within the molecule suggest that exploring its activity as an enzyme inhibitor or as a precursor to novel heterocyclic systems could be particularly fruitful avenues of investigation.

References

- Time.gov. (n.d.). Current time information in Veracruz, MX.

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

MDPI. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. PMC. Retrieved from [Link]

-

Encyclopedia.pub. (2024). Biological Activities of Thiophenes. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Friedel–Crafts acylation of antiaromatic norcorroles: electronic and steric modulation of the paratropic current. Organic Chemistry Frontiers. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 5-(5-Chloro-2-thienyl)-5-oxovaleric acid. Retrieved from [Link]

-

SynArchive. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

PubMed. (1972). Biological activities of -ketovinyl thioether type thiamines and related compounds. Retrieved from [Link]

-

Caesar & Loretz GmbH. (n.d.). Safety data sheet. Retrieved from [Link]

-

Biolandes. (n.d.). CHEMICAL SAFETY DATA SHEET. Retrieved from [Link]

-

TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Retrieved from [Link]

-

The Good Scents Company. (n.d.). abies sibirica needle extract, 91697-89-1. Retrieved from [Link]

- Google Patents. (n.d.). CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride.

-

National Center for Biotechnology Information. (n.d.). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. PMC. Retrieved from [Link]

-

Journal of Yunnan University: Natural Sciences Edition. (2023). Study on asymmetric hydrogenation of γ-keto acid catalyzed by Ni/Zn. Retrieved from [Link]

-

ACS Publications. (n.d.). Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. Analytical Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methoxy-3-methyl-5-oxopentanoic acid. Retrieved from [Link]

- Google Patents. (n.d.). RU2383540C2 - Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide.

-

PubChem. (n.d.). 2-[4-[(5S)-5-[[(5-Chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-N-(2-hydroxyethyl)anilino]-2-oxoacetic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Investigating the Spectroscopy of the Gas Phase Guanine–Cytosine Pair: Keto versus Enol Configurations. PMC. Retrieved from [Link]

-

ACS Publications. (2022). Nickel-Catalyzed Asymmetric Hydrogenation of γ-Keto Acids, Esters, and Amides to Chiral γ-Lactones and γ-Hydroxy Acid Derivatives. Organic Letters. Retrieved from [Link]

-

Technical Disclosure Commons. (2023). A process for the preparation of 1-(3-Chloro-5-{[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carba. Retrieved from [Link]

-

The Good Scents Company. (n.d.). dimethyl succinate, 106-65-0. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of Novel 3-Acetyl-2-Aryl-5-(3-Aryl-1-Phenyl-Pyrazol-4-yl)-2,3-Dihydro-1,3,4-Oxadiazoles. Retrieved from [Link]

Sources

- 1. 5-(5-Chloro-2-thienyl)-5-oxovaleric acid [oakwoodchemical.com]

- 2. This compound | 845781-52-4 [chemicalbook.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. synarchive.com [synarchive.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Study on asymmetric hydrogenation of <i>γ</i>-keto acid catalyzed by Ni/Zn [yndxxb.ynu.edu.cn]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis, antitumour and antioxidant activities of novel α,β-unsaturated ketones and related heterocyclic analogues: EGFR inhibition and molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caelo.de [caelo.de]

- 10. biolandes.com [biolandes.com]

"5-(5-Chloro-2-thienyl)-3-methyl-5-oxovaleric acid" CAS 139268-89-6

An In-Depth Technical Guide to 5-(5-Chloro-2-thienyl)-3-methyl-5-oxovaleric acid (CAS 139268-89-6): Synthesis, Characterization, and Application as a Pharmaceutical Intermediate

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 139268-89-6), a specialized γ-keto acid of significant interest in pharmaceutical development. Due to its unique chemical architecture, incorporating a substituted thiophene ring and a chiral center, this molecule serves as a high-value intermediate, particularly in the synthesis of advanced therapeutic agents. Its structure is closely related to key components of modern antithrombotic drugs, such as Factor Xa inhibitors. This document details the compound's physicochemical properties, outlines a robust and logical pathway for its chemical synthesis, provides detailed protocols for its analytical characterization, and discusses its strategic application in drug discovery and development. The methodologies are presented with a focus on the underlying chemical principles to provide researchers and drug development professionals with a practical and scientifically rigorous resource.

Chemical Identity and Physicochemical Properties

This compound is a carboxylic acid characterized by a pentanoic acid backbone substituted with a methyl group at the C3 position and a 5-chloro-2-thienyl ketone group at the C5 position. The presence of a stereocenter at the C3 position means the compound can exist as two enantiomers, (R)- and (S)-3-methyl-5-(5-chloro-2-thienyl)-5-oxovaleric acid, a critical consideration in pharmaceutical applications where stereochemistry often dictates biological activity.

Caption: Structural relationship between the core intermediate and a final drug product.

Retrosynthetic Analysis and Proposed Synthesis Pathway

A logical and industrially scalable synthesis of this compound can be devised through a Friedel-Crafts acylation reaction. This approach is advantageous as it constructs the core C-C bond between the thiophene ring and the valeric acid chain in a single, efficient step.

The retrosynthetic analysis breaks the target molecule down into two readily available starting materials: 2-chlorothiophene and 3-methylglutaric anhydride.

Caption: Retrosynthetic analysis of the target molecule.

Protocol 3.1: Detailed Experimental Protocol for Synthesis

This protocol describes the synthesis via Lewis acid-catalyzed Friedel-Crafts acylation. The choice of aluminum chloride (AlCl₃) as the catalyst is based on its proven efficacy in activating cyclic anhydrides for electrophilic aromatic substitution on electron-rich heterocycles like thiophene.

Materials and Reagents:

-

2-Chlorothiophene (1.0 eq)

-

3-Methylglutaric anhydride (1.1 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (2.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1M HCl)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (2.5 eq). Suspend the AlCl₃ in anhydrous DCM under a nitrogen atmosphere.

-

Reagent Addition: Cool the suspension to 0 °C using an ice bath. In a separate flask, dissolve 2-chlorothiophene (1.0 eq) and 3-methylglutaric anhydride (1.1 eq) in anhydrous DCM. Transfer this solution to the dropping funnel and add it dropwise to the AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 5 °C.

-

Expert Insight: The slow, controlled addition is crucial to manage the exothermicity of the reaction and prevent side reactions. Using a slight excess of the anhydride ensures complete consumption of the more valuable 2-chlorothiophene.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

-

Workup - Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl. This hydrolyzes the aluminum complexes and protonates the carboxylate. Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine all organic layers.

-

Washing: Wash the combined organic layers sequentially with 1M HCl, water, and finally with brine.

-

Purification - Acid/Base Extraction: Extract the organic layer with saturated NaHCO₃ solution. This step selectively deprotonates the carboxylic acid product, moving it into the aqueous layer and leaving neutral impurities behind.

-

Isolation: Acidify the bicarbonate layer with concentrated HCl to a pH of ~1-2, causing the product to precipitate. Extract the product back into ethyl acetate.

-

Drying and Concentration: Dry the final ethyl acetate layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Final Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and structural integrity of the synthesized compound. A combination of chromatographic and spectroscopic techniques provides a comprehensive characterization profile.

Protocol 4.1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This reverse-phase HPLC method is designed to separate the target compound from potential impurities, such as unreacted starting materials or regioisomeric byproducts.

Table 2: HPLC Method Parameters

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | 5% B to 95% B over 15 minutes, hold at 95% B for 5 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Sample Prep | 1 mg/mL in Acetonitrile/Water (1:1) |

-

Trustworthiness: The use of TFA in the mobile phase ensures the carboxylic acid remains protonated, leading to sharp, symmetrical peaks. A gradient elution is employed to ensure that both polar and non-polar impurities are effectively resolved and eluted from the column.

Protocol 4.2: Spectroscopic Confirmation

Spectroscopic analysis provides definitive structural confirmation. The expected chemical shifts and vibrational frequencies are predicted based on the known structure.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Signals |

| ¹H NMR | δ ~1.1-1.3 (d, 3H, -CH₃); δ ~2.4-2.8 (m, 3H, -CH₂-CH-); δ ~3.0-3.2 (t, 2H, -CO-CH₂-); δ ~7.2 (d, 1H, Ar-H); δ ~7.6 (d, 1H, Ar-H); δ ~12.0 (br s, 1H, -COOH) |

| ¹³C NMR | δ ~19.0 (-CH₃); δ ~30.0 (-CH-); δ ~38.0 (-CH₂-); δ ~42.0 (-CO-CH₂-); δ ~128.0 (Ar-CH); δ ~132.0 (Ar-CH); δ ~138.0 (Ar-C); δ ~145.0 (Ar-C); δ ~178.0 (-COOH); δ ~190.0 (-CO-) |

| IR (cm⁻¹) | ~2500-3300 (broad, O-H stretch of carboxylic acid); ~1710 (sharp, C=O stretch of carboxylic acid); ~1670 (sharp, C=O stretch of ketone); ~1550 (C=C stretch of thiophene) |

Application in Downstream Synthesis

With its structure confirmed, this compound is ready for use in more complex synthetic sequences. A primary application involves the conversion of the carboxylic acid to an amide, a common step in building drug molecules.

"5-(5-Chloro-2-thienyl)-3-methyl-5-oxovaleric acid" synthesis pathway

An In-depth Technical Guide to the Synthesis of 5-(5-Chloro-2-thienyl)-3-methyl-5-oxovaleric acid

A Core Intermediate in the Synthesis of Ticagrelor

Introduction

This compound is a crucial chemical intermediate, primarily recognized for its role in the synthesis of Ticagrelor. Ticagrelor is a potent and selective P2Y12 receptor antagonist, which plays a critical role in inhibiting platelet aggregation, making it a vital medication for the prevention of thrombotic events in patients with acute coronary syndrome. The efficient and scalable synthesis of this key intermediate is therefore of significant interest to researchers and professionals in pharmaceutical development and manufacturing.

This technical guide provides a comprehensive overview of the predominant synthesis pathway for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters.

Primary Synthesis Pathway: Friedel-Crafts Acylation

The most industrially viable and commonly reported method for the synthesis of this compound is the Friedel-Crafts acylation of 2-chlorothiophene with 3-methylglutaric anhydride.[1][2] This electrophilic aromatic substitution reaction offers a direct and efficient route to constructing the target keto-acid.

Reaction Overview

The core transformation involves the reaction of 2-chlorothiophene with 3-methylglutaric anhydride in the presence of a Lewis acid catalyst. The Lewis acid activates the anhydride, generating a potent acylium ion electrophile, which then attacks the electron-rich thiophene ring.

Diagram of the Synthesis Pathway

Caption: Friedel-Crafts acylation of 2-chlorothiophene.

Mechanistic Insights

The Friedel-Crafts acylation mechanism proceeds through several key steps:

-

Formation of the Acylium Ion: The Lewis acid (e.g., aluminum chloride, AlCl₃) coordinates to one of the carbonyl oxygens of 3-methylglutaric anhydride. This polarization weakens the C-O bond, leading to its cleavage and the formation of a highly reactive acylium ion intermediate. This is the rate-determining step of the reaction.

-

Electrophilic Aromatic Substitution: The electron-rich 2-chlorothiophene acts as a nucleophile, attacking the electrophilic acylium ion. Thiophene and its derivatives are known to be highly reactive towards electrophilic substitution.[3] The attack preferentially occurs at the C5 position (the carbon adjacent to the sulfur and opposite the chlorine), which is the most nucleophilic position, to form a resonance-stabilized carbocation intermediate known as a sigma complex.

-

Rearomatization: A base (which can be the Lewis acid-base complex formed in the initial step) abstracts a proton from the C5 carbon of the sigma complex, restoring the aromaticity of the thiophene ring and yielding the final product.

-

Hydrolysis: The reaction mixture is typically quenched with water or a dilute acid to hydrolyze the aluminum chloride complexes and liberate the final carboxylic acid product.

Experimental Protocol

The following is a generalized experimental procedure based on established principles of Friedel-Crafts acylation.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity | Notes |

| 2-Chlorothiophene | 118.58 | >98% | |

| 3-Methylglutaric anhydride | 128.12 | >97% | |

| Aluminum Chloride (AlCl₃) | 133.34 | >99% | Anhydrous, handle under inert gas |

| Dichloromethane (DCM) | 84.93 | Anhydrous | Inert solvent |

| Hydrochloric Acid (HCl) | 36.46 | 2M solution | For work-up |

| Sodium Sulfate (Na₂SO₄) | 142.04 | Anhydrous | For drying the organic phase |

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents).

-

Solvent Addition: Add anhydrous dichloromethane to the flask under a nitrogen atmosphere. Cool the suspension to 0-5 °C using an ice bath.

-

Reagent Addition: Dissolve 3-methylglutaric anhydride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

-

Formation of the Acylium Ion Complex: Stir the mixture at 0-5 °C for an additional 30 minutes to allow for the formation of the acylium ion-Lewis acid complex.

-

Addition of 2-Chlorothiophene: Add 2-chlorothiophene (1.1 equivalents) dropwise to the reaction mixture over a period of 1 hour, ensuring the temperature remains between 0-5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Quenching: Once the reaction is complete, cool the mixture back down to 0-5 °C and slowly and carefully quench the reaction by the dropwise addition of 2M hydrochloric acid. This step is highly exothermic and should be performed with caution.

-

Work-up and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution), then dry over anhydrous sodium sulfate.

-

Solvent Removal and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield this compound as a solid.

Critical Considerations and Field Insights

-

Anhydrous Conditions: The success of the Friedel-Crafts acylation is highly dependent on maintaining anhydrous conditions. Aluminum chloride and the acylium ion intermediate are both highly reactive with water, which would quench the reaction.

-

Stoichiometry of Lewis Acid: A stoichiometric amount of the Lewis acid catalyst is often required because both the starting anhydride and the resulting ketone product can form complexes with it, rendering it inactive.[2]

-

Temperature Control: Careful temperature control during the addition of reagents is crucial to prevent side reactions and ensure the regioselectivity of the acylation.

-

Regioselectivity: The acylation of 2-chlorothiophene occurs predominantly at the C5 position due to the directing effects of the sulfur atom and the deactivating, but ortho-para directing, nature of the chloro group.

-

Solvent Choice: While dichloromethane is a common solvent, other inert solvents such as nitrobenzene or carbon disulfide can also be used. The choice of solvent can influence the reaction rate and yield.

Conclusion

The Friedel-Crafts acylation of 2-chlorothiophene with 3-methylglutaric anhydride provides a reliable and scalable pathway for the synthesis of this compound. A thorough understanding of the reaction mechanism, meticulous control over experimental conditions, and adherence to safety protocols are paramount for achieving high yields and purity of this vital pharmaceutical intermediate. The insights and procedures outlined in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to successfully implement this synthesis in their laboratories.

References

-

Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor | ACS Catalysis - ACS Publications. (2016, October 17). Retrieved from [Link]

-

An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC - NIH. Retrieved from [Link]

-

Novel synthetic methodology for the synthesis of Ticagrelor - JOCPR. Retrieved from [Link]

-

SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES - Rasayan Journal of Chemistry. Retrieved from [Link]

- US9359366B2 - Intermediate of Ticagrelor and preparation method therefor, and ... - Google Patents.

-

regioselective friedel-crafts acylation with. Retrieved from [Link]

-

Friedel-Crafts Acylation - SynArchive. Retrieved from [Link]

-

Friedel-Crafts Acylation - Organic Chemistry Portal. Retrieved from [Link]

- Acylation of thiophene - US2432991A - Google Patents.

-

A process for the preparation of 1-(3-Chloro-5-{[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carba - Technical Disclosure Commons. (2023, October 16). Retrieved from [Link]

- CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride - Google Patents.

- RU2383540C2 - Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)-2-thiophenecarboxamide - Google Patents.

-

A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC. Retrieved from [Link]

-

(PDF) Efficient Preparation of ((3-Chloro-2- for In-Vivo Study - ResearchGate. Retrieved from [Link]

-

mesitoic acid - Organic Syntheses Procedure. Retrieved from [Link]

- CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents.

Sources

A Technical Guide to the Spectroscopic Characterization of 5-(5-Chloro-2-thienyl)-3-methyl-5-oxovaleric acid

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the novel compound 5-(5-chloro-2-thienyl)-3-methyl-5-oxovaleric acid. Intended for researchers and professionals in drug development and chemical sciences, this document outlines the predicted and theoretical spectroscopic signatures obtained from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each section details the theoretical basis for the spectral features, presents data in a structured format, and includes field-proven protocols for data acquisition. The integration of these techniques provides an unambiguous structural elucidation, establishing a benchmark for the analytical characterization of this and similar keto-acid thiophene derivatives.

Molecular Structure and Analysis

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound is a multifunctional compound featuring a substituted aromatic thiophene ring, a ketone, and a carboxylic acid.

Systematic Name: this compound Molecular Formula: C₁₀H₁₁ClO₃S Molecular Weight: 246.71 g/mol (for ³⁵Cl isotope)

For clarity in the subsequent spectroscopic assignments, the atoms are systematically numbered as shown in the diagram below.

Caption: Numbering scheme for this compound.

Mass Spectrometry (MS)

Mass spectrometry is pivotal for determining the molecular weight and elemental composition of a compound. For this molecule, the presence of chlorine is a key diagnostic feature.

Predicted Mass Spectrum

Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion region will exhibit a characteristic pattern.[1][2] Electrospray Ionization (ESI) in negative mode is ideal for this acidic compound, likely showing a prominent [M-H]⁻ ion.

| m/z (Predicted) | Assignment | Key Features |

| 245 / 247 | [M-H]⁻ | Isotopic pattern with a ~3:1 intensity ratio, confirming one chlorine atom. |

| 201 / 203 | [M-H-CO₂]⁻ | Decarboxylation fragment, also showing the Cl isotope pattern. |

| 145 / 147 | [C₄H₂ClS-CO]⁺ | Acylium ion from cleavage at the C4-C5 bond (in positive mode).[3] |

Interpretation and Fragmentation

In ESI, fragmentation is minimal, but in-source fragmentation or MS/MS experiments can be induced. The primary fragmentation pathways for this molecule are predicted to be:

-

Decarboxylation: Loss of the carboxylic acid group (-44 Da) is a common fragmentation for carboxylic acids.[4]

-

Alpha-Cleavage: Cleavage of the bonds adjacent to the ketone carbonyl group is a dominant pathway in many ketones.[5][6] Cleavage of the C4-C5 bond would yield a stable acylium ion.

-

McLafferty Rearrangement: This molecule contains γ-hydrogens relative to the ketone carbonyl, making the McLafferty rearrangement a possibility, which would lead to a characteristic neutral loss.[5][7]

Caption: Predicted major fragmentation pathways.

Experimental Protocol: ESI-MS

This protocol ensures robust and reproducible data for molecules of this type.

-

Sample Preparation: Dissolve 1-2 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a stock solution. Further dilute to a final concentration of ~10 µg/mL.

-

Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.[8][9]

-

Ionization Mode: Operate in both positive and negative ion modes to capture a full profile. Negative mode is expected to be more sensitive for the deprotonated molecule.

-

Instrument Parameters (Typical):

-

Capillary Voltage: 3.0-4.0 kV

-

Nebulizing Gas (N₂): 1.5-2.5 L/min

-

Drying Gas (N₂): 200-300 °C

-

Mass Range: 50-500 m/z

-

-

Rationale: ESI is a "soft" ionization technique, which is crucial for preventing premature fragmentation and clearly observing the molecular ion, a necessity for confirming molecular weight.[10][11] High-resolution mass spectrometry allows for the determination of the exact mass, which can be used to confirm the elemental formula.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The spectrum is dominated by absorptions from the two carbonyl groups and the carboxylic acid hydroxyl group.

Predicted IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Characteristics |

| ~3300-2500 | Carboxylic Acid | O-H Stretch | Very broad, often obscuring C-H stretches.[12] |

| ~3100-3000 | Aromatic C-H | C-H Stretch | Weak to medium intensity. |

| ~2960-2850 | Aliphatic C-H | C-H Stretch | Medium intensity from methyl and methylene groups. |

| ~1710 | Ketone | C=O Stretch | Strong, sharp absorption. Conjugation with the thiophene ring may lower this value slightly.[13][14] |

| ~1700 | Carboxylic Acid | C=O Stretch | Strong, often appears as a shoulder on the ketone C=O peak. Hydrogen bonding in dimers can broaden this peak.[13][15] |

| ~1320-1210 | Carboxylic Acid | C-O Stretch | Strong intensity. |

| ~1050 | Thiophene Ring | C-S Stretch | Medium intensity, characteristic of thiophenes. |

Interpretation

The most diagnostic region will be the carbonyl stretching area (1650-1750 cm⁻¹). The presence of two strong peaks, or one strong, slightly broadened peak, confirms the ketone and carboxylic acid functionalities.[16] The extremely broad O-H stretch centered around 3000 cm⁻¹ is a definitive indicator of the carboxylic acid group, which typically exists as a hydrogen-bonded dimer in the solid state.[12]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is the modern standard for acquiring IR spectra of solid powders due to its ease of use and minimal sample preparation.[17][18][19]

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent like isopropanol and running a background scan.[17]

-

Sample Application: Place a small amount of the solid powder (a few milligrams) directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal. This is critical for achieving a high-quality spectrum.[20][21]

-

Data Acquisition: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Rationale: ATR requires virtually no sample preparation, unlike older methods like KBr pellets, which is faster and avoids potential sample contamination or degradation.[18] The technique analyzes the surface of the sample, making it ideal for powders and solids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The choice of solvent is critical; DMSO-d₆ is selected for its ability to dissolve the polar compound and to allow observation of the acidic carboxylic acid proton.[22][23]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.1 | broad singlet | 1H | H -OOC-C1 | The acidic proton of the carboxylic acid is highly deshielded and exchanges, resulting in a broad signal.[24] |

| ~7.8 | doublet | 1H | H -C2' | Aromatic proton adjacent to the electron-withdrawing carbonyl group, shifted downfield.[25] |

| ~7.2 | doublet | 1H | H -C4' | Aromatic proton on the thiophene ring.[26][27] |

| ~3.2 | multiplet | 2H | CH ₂-C4 | Methylene protons adjacent to the ketone are deshielded. |

| ~2.7 | multiplet | 1H | CH -C3 | Methine proton, split by adjacent CH₂ and CH₃ groups. |

| ~2.4 | doublet | 2H | CH ₂-C2 | Methylene protons adjacent to the carboxylic acid carbonyl. |

| ~1.0 | doublet | 3H | CH ₃-C6 | Methyl group protons, appearing in the typical upfield aliphatic region.[28] |

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

Proton-decoupled ¹³C NMR simplifies the spectrum to single lines for each unique carbon environment.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~205.0 | C 5 (Ketone C=O) | Ketone carbonyl carbons are highly deshielded. |

| ~173.0 | C 1 (Acid C=O) | Carboxylic acid carbonyl carbons appear slightly upfield of ketones. |

| ~142.0 | C 1' (Thiophene) | Quaternary carbon of the thiophene ring attached to the carbonyl.[29][30] |

| ~138.0 | C 3' (Thiophene) | Carbon bearing the chlorine atom. |

| ~134.0 | C 2' (Thiophene) | Aromatic CH carbon. |

| ~128.0 | C 4' (Thiophene) | Aromatic CH carbon. |

| ~45.0 | C 4 (CH₂) | Methylene carbon adjacent to the ketone. |

| ~38.0 | C 2 (CH₂) | Methylene carbon adjacent to the acid carbonyl. |

| ~30.0 | C 3 (CH) | Aliphatic methine carbon. |

| ~19.0 | C 6 (CH₃) | Aliphatic methyl carbon. |

Experimental Protocol: NMR Spectroscopy

Caption: Standard workflow for NMR data acquisition and analysis.[25]

-

Sample Preparation: Accurately weigh 10-20 mg (for ¹H) or 50-100 mg (for ¹³C) of the compound.[31] Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a clean vial. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Transfer: Using a pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. The optimal sample height is ~4 cm (0.55 mL).[22]

-

Instrument Setup: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent, and then the magnetic field is homogenized through a process called shimming.

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is sufficient. Acquire 16-32 scans for a good signal-to-noise ratio.

-

¹³C NMR: Use a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, more scans (e.g., 256 or more) are required.[25]

-

-

Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum via Fourier Transform. The spectrum is then phased and baseline-corrected. The ¹H spectrum signals are integrated to determine relative proton counts.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques.

-

MS confirms the molecular weight (246.71 Da) and the presence of one chlorine atom via the M / M+2 isotopic pattern.

-

IR provides definitive evidence for the key functional groups: a broad O-H stretch for the carboxylic acid and strong C=O stretches for the acid and ketone.

-

NMR elucidates the complete carbon-hydrogen framework. ¹H NMR confirms the number and connectivity of all protons, while ¹³C NMR confirms the presence of 10 unique carbons, including the two distinct carbonyls and the four carbons of the substituted thiophene ring.

Together, these three spectroscopic techniques provide a complementary and self-validating dataset that unambiguously confirms the structure of this compound.

References

- A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes. Benchchem.

- Infrared Spectroscopy.

- Fujieda, K., Takahashi, K., & Sone, T. C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan.

- NMR Sample Preparation. University of Minnesota Twin Cities.

- Isotopes in Mass Spectrometry. Chemistry Steps.

- NMR sample prepar

- IR Frequency Region: Alkene and Carbonyl Stretching. JoVE.

- NMR Sample Prepar

- NMR chemical shift prediction of thiophenes. Stenutz.

- NMR Sample Preparation: The Complete Guide.

- Fragment

- NMR Sample Preparation.

- Using isotopic abundance patterns to count the number of chlorine atoms...

- Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications.

- Mass Spectrometry: Aldehyde and Ketone Fragment

- Isotope Abundance. Chemistry LibreTexts.

- INFRARED SPECTROSCOPY. St.

- Mass Spectroscopy. University of Calgary.

- Electrospray Ionization.

- Mass Spectrum Of Chlorine. Chemistry Dictionary.

- Hearn, M. (1976). Carbon-13 chemical shifts in some substituted furans and thiophens. Australian Journal of Chemistry, 29(1), 107.

- IR Lecture Notes. University of California, Irvine.

- Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications.

- IR Spectra of Carbonyl Compounds. Chad's Prep (YouTube).

- Electrospray Ionization (ESI)

- Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts.

- 5-Chlorothiophene-2-carboxylic acid(24065-33-6) 1H NMR spectrum. ChemicalBook.

- 5-Chlorothiophene-2-ylmethanol(74168-69-7) 1H NMR spectrum. ChemicalBook.

- 13C NMR substituent induced chemical shifts in the side-chain carbons of ,/-unsaturated sulphones. Indian Academy of Sciences.

- mass spectra - fragmentation p

- Mass Spectrometry: Fragmentation. University of California, Los Angeles.

- ATR-FTIR Spectroscopy Basics. Mettler Toledo.

- Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Specac Ltd.

- Attenuated Total Reflectance (

- Mass Spectrometry Part 6 - Fragmentation in Ketones. Problems in Chemistry (YouTube).

- 1H NMR Chemical Shift.

- Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.

- NMR Chemical Shifts of Impurities. Sigma-Aldrich.

Sources

- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 10. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 11. phys.libretexts.org [phys.libretexts.org]

- 12. uobabylon.edu.iq [uobabylon.edu.iq]

- 13. spcmc.ac.in [spcmc.ac.in]

- 14. www1.udel.edu [www1.udel.edu]

- 15. jove.com [jove.com]

- 16. m.youtube.com [m.youtube.com]

- 17. youtube.com [youtube.com]

- 18. scribd.com [scribd.com]

- 19. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 20. mt.com [mt.com]

- 21. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]

- 22. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 23. scribd.com [scribd.com]

- 24. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. 5-Chlorothiophene-2-carboxylic acid(24065-33-6) 1H NMR [m.chemicalbook.com]

- 27. 5-Chlorothiophene-2-ylmethanol(74168-69-7) 1H NMR [m.chemicalbook.com]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. academic.oup.com [academic.oup.com]

- 30. Sci-Hub. Carbon-13 chemical shifts in some substituted furans and thiophens / Australian Journal of Chemistry, 1976 [sci-hub.st]

- 31. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

Technical Guide: Physicochemical and Analytical Profile of 5-(5-Chloro-2-thienyl)-3-methyl-5-oxovaleric Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 5-(5-chloro-2-thienyl)-3-methyl-5-oxovaleric acid, a heterocyclic compound featuring a substituted thiophene ring. Thiophene moieties are significant pharmacophores in medicinal chemistry, known to act as bioisosteres for phenyl rings, potentially improving metabolic stability and binding affinity[1]. This guide consolidates available physicochemical data, outlines plausible synthetic and analytical methodologies, and discusses the compound's relevance in drug discovery. Given the specificity of this molecule, where public data is sparse, this guide integrates data from close structural analogs and established principles of organic chemistry to provide a robust scientific profile for research applications.

Chemical Identity and Structural Elucidation

This compound is a derivative of valeric acid, featuring a methyl group at the β-position (C3) and a 5-chloro-2-thienyl ketone at the δ-position (C5). The presence of a chiral center at C3, a flexible aliphatic chain, a carboxylic acid, and an aromatic ketone functional group makes it a versatile chemical building block.

Molecular Structure

The structural arrangement of the molecule is critical for understanding its reactivity and potential biological interactions.

Caption: 2D structure of this compound.

Physicochemical Properties

Quantitative data for this specific compound is not widely published. The table below summarizes key identifiers and includes data from close analogs for reference. The primary identifier for this molecule is CAS Number 845781-52-4[2].

| Property | Value / Information | Source / Analog |

| CAS Number | 845781-52-4 | [2][3] |

| Molecular Formula | C₁₀H₁₁ClO₃S | Calculated |

| Molecular Weight | 246.71 g/mol | Calculated[2] |

| Monoisotopic Mass | 246.0117431 Da | [2] |

| IUPAC Name | 5-(5-chlorothiophen-2-yl)-3-methyl-5-oxopentanoic acid | N/A |

| Melting Point | Not available. | N/A |

| Boiling Point | Not available. | N/A |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. | General chemical principles[1] |

| pKa | Carboxylic acid pKa is estimated to be ~4.5-5.0. | Analog: 5-oxovaleric acid |

Synthesis and Reactivity

Proposed Synthesis Workflow

The most logical approach involves the acylation of 2-chlorothiophene with a suitable carboxylic acid derivative.

Caption: Proposed Friedel-Crafts acylation route for synthesis.

Causality Behind Experimental Choices:

-

Friedel-Crafts Acylation: This is a classic and highly effective method for forming carbon-carbon bonds between an aromatic ring and an acyl group. Thiophene is highly reactive towards electrophilic substitution, making it an excellent substrate[1].

-

Anhydride Reactant: Using 3-methylglutaric anhydride ensures the regioselective formation of the desired keto-acid structure in a single step, which is more efficient than using an acid chloride that might require a separate hydrolysis step.

-

Lewis Acid Catalyst (AlCl₃): Aluminum trichloride is a standard, powerful Lewis acid that activates the anhydride for electrophilic attack on the electron-rich thiophene ring. The reaction is typically performed in an inert solvent like dichloromethane (DCM).

Analytical Characterization Protocols

To ensure the identity, purity, and structural integrity of a synthesized batch, a series of analytical protocols are required. These methods provide a self-validating system for characterization.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound and identify any potential impurities from the synthesis.

Methodology:

-

System Preparation:

-

Instrument: Agilent 1260 Infinity II or equivalent.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Detector: UV-Vis Diode Array Detector (DAD) set to monitor at 254 nm and 280 nm (wavelengths where the thiophene chromophore is expected to absorb).

-

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the compound in Acetonitrile.

-

Dilute to a working concentration of 50 µg/mL using a 50:50 mixture of Mobile Phase A and B.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-

Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B, and equilibrate for 3 minutes.

-

Column Temperature: 30°C.

-

-

Data Analysis (Self-Validation):

-

The peak corresponding to the target compound should be the major peak.

-

Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

-

A purity level of >95% is typically required for subsequent biological assays. The presence of starting materials (e.g., 2-chlorothiophene) would indicate an incomplete reaction.

-

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the thiophene ring protons (two doublets in the aromatic region, ~7.0-7.8 ppm), the aliphatic chain protons (complex multiplets in the ~2.0-3.5 ppm region), and the methyl group (a doublet around ~1.1 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield shift (>10 ppm).

-

¹³C NMR: The carbon spectrum will show a signal for the ketone carbonyl (~190-200 ppm), the carboxylic acid carbonyl (~175-180 ppm), carbons of the thiophene ring (~125-150 ppm), and the aliphatic/methyl carbons (~15-45 ppm).

-

Mass Spectrometry (MS): ESI-MS in negative mode should show a prominent ion for [M-H]⁻ at m/z 245.0. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) would be a key diagnostic feature, showing a signal at m/z 247.0 with roughly one-third the intensity of the m/z 245.0 peak.

Caption: Self-validating analytical workflow for compound characterization.

Relevance in Drug Development and Research

Heterocyclic compounds, particularly those containing thiophene, are foundational in modern drug discovery. The sulfur atom of the thiophene ring can engage in hydrogen bonding, which may enhance drug-receptor interactions[1].

-

Bioisosterism: The thiophene ring is a well-established bioisostere of a phenyl ring. Replacing a phenyl group with thiophene can alter a compound's pharmacokinetic profile (absorption, distribution, metabolism, excretion) and may reduce metabolic liabilities associated with aromatic oxidation[1].

-

Structural Motif: The keto-acid functionality is present in various biologically active molecules. For example, non-steroidal anti-inflammatory drugs (NSAIDs) like Suprofen contain a similar aryl-keto-acid structure.

-

Chemical Intermediate: This compound serves as a valuable intermediate. The carboxylic acid can be converted to esters or amides, and the ketone can be reduced to an alcohol or used in further condensation reactions, allowing for the synthesis of a diverse library of related compounds for structure-activity relationship (SAR) studies. Rivaroxaban, an antithrombotic agent, is a complex molecule that utilizes a 5-chlorothiophene-2-carboxylic acid precursor in its synthesis[4].

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, standard laboratory precautions for handling novel chemical entities should be followed:

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

-

ketone thiophene-2-carboxylic acid: Topics by Science.gov. Science.gov. Available at: [Link]

-

Cetin, A. (2019). Synthesis and Characterization of the Novel Thiophene Derivatives. DergiPark. Available at: [Link]

-

Synthesis and Characterization of the Novel Thiophene Derivatives - ResearchGate. ResearchGate. Available at: [Link]

-

5-(5-Chloro-2-thienyl)-5-oxovaleric acid - Oakwood Chemical. Oakwood Chemical. Available at: [Link]

-

Thiophene - Wikipedia. Wikipedia. Available at: [Link]

-

5-Methoxy-3-methyl-5-oxopentanoic acid | C7H12O4 | CID 317555 - PubChem. PubChem. Available at: [Link]

-

2-[4-[(5S)-5-[[(5-Chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]-N-(2-hydroxyethyl)anilino]-2-oxoacetic acid | C19H18ClN3O7S | CID 91971681 - PubChem. PubChem. Available at: [Link]

- CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride - Google Patents.Google Patents.

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. National Institutes of Health. Available at: [Link]

-

A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC. National Institutes of Health. Available at: [Link]

-

N1-(5-{ - MOLBASE. MOLBASE. Available at: [Link]

-

1373350-61-8 | 5-(5-Chloro-1-(2-fluorophenyl)-2-oxopentyl) - Aaronchem. Aaron Chemistry. Available at: [Link]

-

A process for the preparation of 1-(3-Chloro-5-{[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carba - Technical Disclosure Commons. Technical Disclosure Commons. Available at: [Link]

- CN102993164A - Preparation method for 2-chlorine-5-thiophene formic acid - Google Patents.Google Patents.

-

Synthesis of Novel 3-Acetyl-2-Aryl-5-(3-Aryl-1-Phenyl-Pyrazol-4-yl)-2,3-Dihydro-1,3,4-Oxadiazoles - ResearchGate. ResearchGate. Available at: [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound | 845781-52-4 [chemicalbook.com]

- 4. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Biological Potential of 5-(5-Chloro-2-thienyl)-3-methyl-5-oxovaleric acid: A Roadmap for Preclinical Discovery

An In-Depth Technical Guide

Executive Summary

This document provides a comprehensive technical framework for investigating the potential biological activities of the novel chemical entity, 5-(5-Chloro-2-thienyl)-3-methyl-5-oxovaleric acid. Lacking direct published data, this guide establishes a hypothesis-driven research plan based on a structural deconstruction of the molecule's key pharmacophoric motifs: a chlorinated thiophene ring and a methyl-substituted oxovaleric acid side chain. Thiophene derivatives are well-represented in numerous approved drugs, exhibiting a wide spectrum of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] Concurrently, the valeric acid moiety is recognized for its role as a histone deacetylase (HDAC) inhibitor, implicating it in epigenetic regulation relevant to oncology and neurodegenerative diseases.[3][4][5][6]

This guide outlines a multi-pronged investigatory strategy, beginning with in silico profiling and progressing through targeted in vitro assays. We present detailed, self-validating protocols to explore three primary, plausible biological activities: 1) anti-inflammatory action via cyclooxygenase (COX) and lipoxygenase (LOX) inhibition, 2) epigenetic modulation through HDAC inhibition, and 3) potential as an antimicrobial agent. The methodologies are designed to be robust, providing clear causality for experimental choices and actionable data for go/no-go decisions in a preclinical drug discovery pipeline.

Molecular Deconstruction and Rationale

The structure of this compound presents a compelling hybrid of two biologically relevant scaffolds. Understanding these components is key to predicting its therapeutic potential.

-

The Thiophene Core: The thiophene ring is a "privileged structure" in medicinal chemistry, found in drugs like the anti-inflammatory agents Tiaprofenic acid and Tenidap.[2][7][8] Its bioisosteric relationship with a phenyl ring allows it to interact with a wide range of biological targets. The 5-chloro substituent modifies the electronic properties and lipophilicity of the ring, which can enhance binding affinity and influence metabolic stability. Thiophene-based compounds are known to possess remarkable properties as antipsychotic, antifungal, antimicrobial, antioxidant, anticancer, and anti-inflammatory agents.[1]

-

The Valeric Acid Side Chain: As a short-chain fatty acid (SCFA) derivative, the valeric acid moiety is particularly noteworthy. Valeric acid itself is a known, selective inhibitor of Class I Histone Deacetylases (HDACs).[3][5] HDAC inhibitors are a validated class of anticancer agents and are under investigation for neuroprotective and anti-inflammatory applications.[4][9] The carboxylic acid group is a critical feature, often acting as a key binding element (e.g., a zinc-binding group in metalloenzymes like HDACs).

This unique combination suggests that the molecule could function as a dual-action agent or possess a primary activity profile dominated by one of its pharmacophores.

Proposed Investigatory Workflow: A Phased Approach

A logical, phased approach is critical to efficiently allocate resources and build a comprehensive profile of the target molecule. The proposed workflow prioritizes foundational screening to guide more intensive, mechanism-specific studies.

Caption: High-level workflow for characterizing this compound.

Hypothesis 1: Anti-inflammatory Activity via COX/LOX Inhibition

3.1 Scientific Rationale The thiophene ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as Tiaprofenic acid and Tinoridine, which act by inhibiting COX enzymes.[1][7] The carboxylic acid function on our target molecule is also a hallmark of most NSAIDs, serving as a crucial anchoring point within the active site of COX enzymes. Therefore, it is a primary hypothesis that this compound may inhibit COX-1 and/or COX-2, the key enzymes in the prostaglandin synthesis pathway.

3.2 Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay This protocol utilizes a commercially available colorimetric or fluorescent assay kit to determine the IC₅₀ (half-maximal inhibitory concentration) of the test compound against purified ovine COX-1 and human recombinant COX-2.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Serially dilute this stock in the provided assay buffer to create a 10-point concentration curve (e.g., 100 µM to 0.5 nM). Include a DMSO-only vehicle control.

-

Positive Controls: Prepare dilution series of known non-selective (e.g., Indomethacin) and COX-2 selective (e.g., Celecoxib) inhibitors for system validation.

-

Enzyme Incubation: In a 96-well plate, add 10 µL of each compound dilution (or control) to duplicate wells. Add 10 µL of COX-1 or COX-2 enzyme solution to the respective wells.

-

Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 10 µL of a colorimetric or fluorescent substrate and 20 µL of arachidonic acid (the natural substrate) to all wells to initiate the reaction.

-

Signal Detection: Incubate for a further 10 minutes at 37°C. Measure the absorbance or fluorescence using a plate reader at the wavelength specified by the kit manufacturer.

-

Data Analysis: Subtract the background (no enzyme) reading from all wells. Normalize the data to the vehicle control (100% activity) and a fully inhibited control (0% activity). Plot the normalized percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.

3.3 Data Presentation and Interpretation The results will quantify the compound's potency and selectivity for COX isoforms.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Test Compound | Hypothetical | Hypothetical | Calculated |

| Indomethacin (Control) | ~0.1 | ~1.5 | ~0.07 |

| Celecoxib (Control) | >10 | ~0.05 | >200 |

| Table 1: Hypothetical data summary for COX inhibition assays. |

A low IC₅₀ value indicates high potency. A Selectivity Index significantly greater than 1 suggests COX-2 selectivity, which is often desirable to reduce gastrointestinal side effects associated with COX-1 inhibition.[7]

Hypothesis 2: Epigenetic Modulation via HDAC Inhibition

4.1 Scientific Rationale Valeric acid, which forms the backbone of our test molecule, is a known inhibitor of Class I HDACs.[3] These enzymes remove acetyl groups from histone tails, leading to chromatin compaction and transcriptional repression. By inhibiting HDACs, compounds can induce histone hyperacetylation, relax chromatin structure, and reactivate the expression of tumor suppressor genes. This mechanism is the basis for several approved anticancer drugs.[4][9] The carboxylic acid of our compound is well-suited to chelate the zinc ion in the HDAC active site, a key interaction for inhibition.[3]

Caption: Mechanism of Action for a putative HDAC inhibitor.

4.2 Experimental Protocol: In Vitro Fluorogenic HDAC Inhibition Assay This assay measures the activity of purified human HDAC enzymes (e.g., a global HeLa extract or specific isoforms like HDAC1, 2, 3) using a fluorogenic substrate.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 10-point serial dilution of the test compound in DMSO, as described in section 3.2.

-

Positive Control: Use a known broad-spectrum HDAC inhibitor like SAHA (Vorinostat) or Trichostatin A (TSA) as a positive control.

-

Reaction Setup: In a black 96-well plate, combine the HDAC enzyme, the fluorogenic acetylated peptide substrate, and the test compound (or controls) in assay buffer.

-

Incubation: Incubate the plate at 37°C for 60 minutes. During this time, active HDACs will deacetylate the substrate.

-

Development: Add the "Developer" solution, which contains a protease that specifically cleaves the deacetylated substrate, releasing a fluorophore. Incubate at 37°C for 15-20 minutes.

-

Fluorescence Reading: Measure the fluorescence using a plate reader (e.g., Ex/Em = 360/460 nm). The fluorescence signal is directly proportional to HDAC activity.

-

Data Analysis: Calculate IC₅₀ values as described in section 3.2.

4.3 Experimental Protocol: Cellular Histone Acetylation Assay (Western Blot) This protocol provides definitive evidence of target engagement within a cellular context.

-

Cell Culture: Seed a relevant cell line (e.g., HCT116 colon cancer cells) in 6-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x the IC₅₀ value determined in vitro) for 6-24 hours. Include a vehicle control and a positive control (SAHA).

-

Histone Extraction: Lyse the cells and prepare acid extracts to isolate histone proteins.

-

Protein Quantification: Determine the protein concentration of each extract using a BCA assay.

-

Western Blotting: Separate equal amounts of protein (e.g., 15 µg) via SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with a primary antibody specific for acetylated Histone H3 (e.g., anti-AcH3) or acetylated tubulin. Then, probe with a loading control antibody (e.g., anti-Total H3).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Interpretation: An increase in the acetylated H3 band intensity relative to the total H3 band in compound-treated cells compared to the vehicle control indicates cellular HDAC inhibition.

Hypothesis 3: Antimicrobial Activity

5.1 Scientific Rationale The thiophene scaffold is present in several antimicrobial and antifungal agents, such as the drugs Sertaconazole and Tioconazol.[1] The overall lipophilicity and structural features of this compound make it a candidate for investigation as a potential antimicrobial agent.

5.2 Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is standard.

Step-by-Step Methodology:

-

Strain Selection: Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Inoculum Preparation: Grow cultures to the logarithmic phase and dilute them in appropriate broth (e.g., Mueller-Hinton for bacteria) to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Compound Plating: In a 96-well plate, prepare two-fold serial dilutions of the test compound in broth, ranging from, for example, 128 µg/mL to 0.25 µg/mL.

-

Inoculation: Add the standardized microbial inoculum to all wells. Include a positive control (inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 30°C for 24-48 hours (for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance at 600 nm.

5.3 Data Presentation

| Organism Strain | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| S. aureus | Hypothetical | ~1 | N/A |

| E. coli | Hypothetical | ~0.015 | N/A |

| C. albicans | Hypothetical | N/A | ~0.5 |

| Table 2: Hypothetical data summary for MIC determination. |

Conclusion and Future Directions

This guide outlines a foundational strategy to probe the biological potential of this compound. Based on structural analogy, the most promising avenues for investigation are anti-inflammatory and HDAC inhibitory activities. Positive results from the proposed in vitro and cellular assays would provide a strong rationale for advancing the compound into more complex studies, including:

-

Lead Optimization: Synthesizing analogues to establish structure-activity relationships (SAR).

-

Pharmacokinetic Profiling: Assessing ADME (Absorption, Distribution, Metabolism, Excretion) properties in rodent models.

-

In Vivo Efficacy Studies: Testing the compound in animal models of inflammation, cancer, or infection, depending on the most potent activity identified.

By systematically executing this research plan, a clear and comprehensive understanding of the therapeutic potential of this novel molecule can be efficiently achieved.

References

-

Thiophene-Based Compounds | Encyclopedia MDPI. (URL: [Link])

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC. (2021-07-19). (URL: [Link])

-

Synthesis, Characterization, Enzyme Inhibitory Activity, and Molecular Docking Analysis of a New Series of Thiophene-Based Heterocyclic Compounds - ResearchGate. (2025-11-09). (URL: [Link])

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - ResearchGate. (2025-10-16). (URL: [Link])

-

Valeric Acid: A Gut-Derived Metabolite as a Potential Epigenetic Modulator of Neuroinflammation in the Gut–Brain Axis - MDPI. (URL: [Link])

-

Valeric Acid: A Small Molecule with Big Impacts on Human Health - MetwareBio. (URL: [Link])

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. (URL: [Link])

-

Molecular Targets of Valeric Acid: A Bioactive Natural Product for Endocrine, Metabolic, and Immunological Disorders. (2024-02-16). (URL: [Link])

-

Molecular Targets of Valeric Acid: A Bioactive Natural Product for Endocrine, Metabolic, and Immunological Disorders | Request PDF - ResearchGate. (2025-07-29). (URL: [Link])

-

Molecular Targets of Valeric Acid: A Bioactive Natural Product for Endocrine, Metabolic, and Immunological Disorders - PubMed. (URL: [Link])

- RU2383540C2 - Method for synthesis of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)-phenyl]-1,3-oxazolidin-5-yl}-methyl)

- CN103193615A - Novel synthesizing method of 5-chloro valeryl chloride - Google P

-

Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry - Ratto. (URL: [Link])

-

A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC. (URL: [Link])

-

Alkyl substituted aminal derivatives of HCV NS5A inhibitor MK-8742 - PubMed. (URL: [Link])

-

Synthesis of novel antibacterial and antifungal quinoxaline derivatives - PMC - NIH. (URL: [Link])

-

Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. (2023-07-13). (URL: [Link])

-

Biodiversity of Oxazolone Derivatives in Medicinal Chemistry: A Review. (URL: [Link])

-